molecular formula C12H17NO2 B3278237 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 67445-12-9

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B3278237
CAS No.: 67445-12-9
M. Wt: 207.27 g/mol
InChI Key: OVSNYLXMTWOUKT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C12H17NO2 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 6 and 7 positions and an amine group at the 2 position on the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethoxy-1-tetralone.

    Reduction: The ketone group of 6,7-dimethoxy-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmacologically active compounds, including those with anti-inflammatory, anti-cancer, and neuroprotective properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: It is used in research to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6,7-dimethoxytetralin: Similar structure but different substitution pattern.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an isoquinoline core instead of a naphthalene core.

    2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy groups present in 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine.

Uniqueness

This compound is unique due to the specific positioning of the methoxy groups and the amine functionality, which confer distinct chemical and biological properties. These structural features influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNYLXMTWOUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CCC2=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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